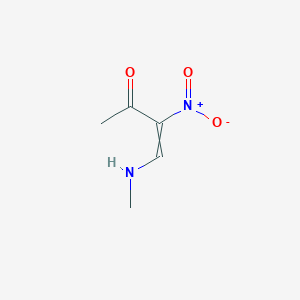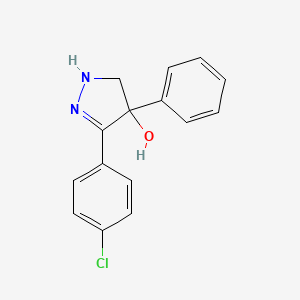
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be achieved through several methods:
Análisis De Reacciones Químicas
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl positions, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties.
Material Science: The compound can be used in the development of photoluminescent materials, organic nonlinear optical materials, and photorefractive materials.
Textile Industry: Pyrazole derivatives are used as fluorescent whitening agents in the textile industry.
High-Tech Applications: The compound is also used as a laser dye and fluorescent probe in various high-tech applications.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol: This compound features a fluorine atom instead of chlorine, which can affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
362519-26-4 |
|---|---|
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-phenyl-1,5-dihydropyrazol-4-ol |
InChI |
InChI=1S/C15H13ClN2O/c16-13-8-6-11(7-9-13)14-15(19,10-17-18-14)12-4-2-1-3-5-12/h1-9,17,19H,10H2 |
Clave InChI |
PTKMGIYABHEVJU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=NN1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


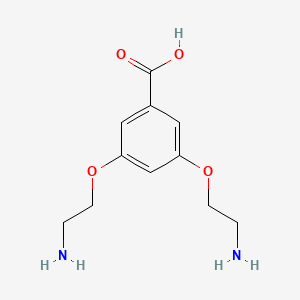
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)


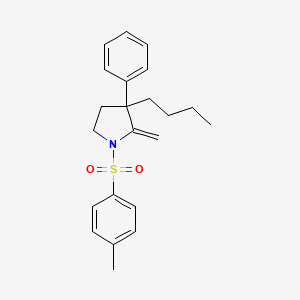
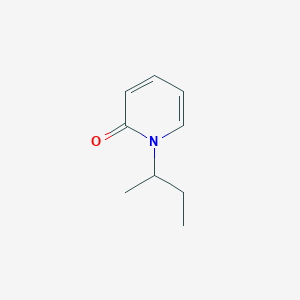
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

